{6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a triazolo-thiadiazole ring, and a propyl sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide typically involves multiple steps, starting with the preparation of the triazolo-thiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced via a vinylation reaction, and the final step involves the attachment of the propyl sulfide group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
{6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the vinyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group yields sulfoxides or sulfones, while reduction of the vinyl group can lead to saturated derivatives.
Scientific Research Applications
{6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- 2-(4-Chlorophenyl)ethylamine
- Phenethylamine
Uniqueness
Compared to similar compounds, {6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its triazolo-thiadiazole core is particularly noteworthy for its potential bioactivity and versatility in chemical synthesis.
Properties
Molecular Formula |
C15H15ClN4S2 |
---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(propylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H15ClN4S2/c1-2-9-21-10-13-17-18-15-20(13)19-14(22-15)8-7-11-5-3-4-6-12(11)16/h3-8H,2,9-10H2,1H3/b8-7+ |
InChI Key |
JZZQOAQJJWEUQF-BQYQJAHWSA-N |
Isomeric SMILES |
CCCSCC1=NN=C2N1N=C(S2)/C=C/C3=CC=CC=C3Cl |
Canonical SMILES |
CCCSCC1=NN=C2N1N=C(S2)C=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.